N-(6-Cyanopyridin-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

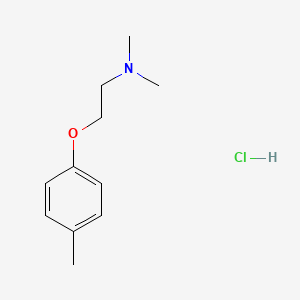

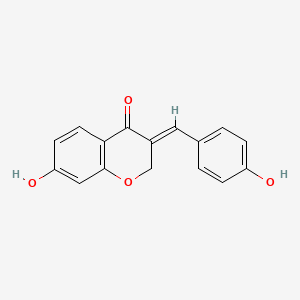

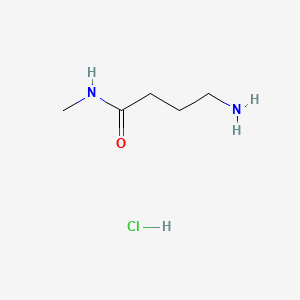

“N-(6-Cyanopyridin-2-yl)acrylamide” is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a specialty chemical that can be used in various applications .

Synthesis Analysis

The synthesis of “N-(6-Cyanopyridin-2-yl)acrylamide” involves the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide also plays a role in the synthesis .Molecular Structure Analysis

The molecular structure of “N-(6-Cyanopyridin-2-yl)acrylamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The exact structure can be determined by comparing the obtained spectra with theoretical predictions.Chemical Reactions Analysis

“N-(6-Cyanopyridin-2-yl)acrylamide” can undergo various chemical reactions. For instance, it can react with the amino group of asparagine and the carbonyl group of reducing sugars during food processing to produce acrylamide . It can also react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .Physical And Chemical Properties Analysis

“N-(6-Cyanopyridin-2-yl)acrylamide” has a molecular weight of 173.17 g/mol . Other physical and chemical properties such as boiling point, melting point, and density can be determined using standard laboratory techniques.Scientific Research Applications

Thermoresponsive Polymers

N-(6-Cyanopyridin-2-yl)acrylamide: is used in the synthesis of thermoresponsive functional polymers. These polymers exhibit upper critical solution temperature (UCST) behavior in water/alcohol mixtures, which can be tuned by altering the concentration, the nature of the alcohol, or the solvent mixture composition . Such polymers have potential applications in:

Antibacterial Agents

Derivatives of N-(6-Cyanopyridin-2-yl)acrylamide have been explored for their antibacterial properties. They show promise against various bacterial strains and could lead to new antibacterial agents, especially against B. subtilis and P. vulgaris. The compounds’ effectiveness is attributed to their ability to inhibit topoisomerase IV, an enzyme crucial for bacterial DNA processes .

Drug Design and Development

The molecular structure of N-(6-Cyanopyridin-2-yl)acrylamide derivatives allows for in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and molecular modeling studies. These studies help in predicting the physicochemical properties, drug-likeness, and toxicity of potential drug candidates .

Safety and Hazards

“N-(6-Cyanopyridin-2-yl)acrylamide” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future research directions for “N-(6-Cyanopyridin-2-yl)acrylamide” could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more studies could be conducted to understand its potential toxic effects and safety measures . The development of novel, simple, and low-cost methods for its determination could also be a future direction .

properties

IUPAC Name |

N-(6-cyanopyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQXIAQSQAVTFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743397 |

Source

|

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Cyanopyridin-2-yl)acrylamide | |

CAS RN |

135450-61-2 |

Source

|

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)